(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone
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Overview
Description
(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Toxicity Studies
Environmental Exposure to Pesticides
A study investigated the extent of environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in preschool children in South Australia. This research is crucial for understanding how similar compounds might interact with human metabolic pathways and their potential toxicological impacts. Such studies are vital for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
Pharmacogenetics and Drug Toxicity
Familial Deficiency of Dihydropyrimidine Dehydrogenase
Research into the biochemical basis of familial pyrimidinemia and severe 5-fluorouracil-induced toxicity has shed light on how genetic factors can influence drug metabolism and toxicity. This area of study could be relevant for understanding the metabolism and potential toxic effects of similar complex organic compounds (Diasio et al., 1988).
Analytical Chemistry and Forensic Toxicology
Analytical Characterization of NPS
The analytical characterization of new psychoactive substances (NPS), including the identification and quantification of compounds in biological specimens, is crucial for forensic toxicology. Such methodologies can be applied to similar compounds to understand their distribution, metabolism, and potential toxicological effects in human tissues and fluids (Ameline et al., 2019).
Metabotropic Glutamate Receptor Studies
Human PET Studies of Metabotropic Glutamate Receptor Subtype 5
Research using 11C-ABP688, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), highlights the application of PET imaging in studying receptor distribution in the human brain. This approach could potentially be adapted for compounds that target specific receptors or pathways in neurological research (Ametamey et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound “2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole” are currently unknown. This compound is structurally similar to pyrrole derivatives, which are known to interact with various biological targets . .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mode of action for this compound would depend on its specific targets.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrole derivatives are involved in a wide range of biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
For instance, the cyclopropyl group could enhance membrane permeability, while the furan group could undergo metabolic transformations .
Result of Action
Given its structural similarity to other pyrrole derivatives, it may exert effects such as modulation of enzyme activity, alteration of signal transduction pathways, or regulation of gene expression .
Properties
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-15(12-3-4-12)7-11(10)9-16/h1-2,5,10-12H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTPMOQBWMLNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.